molecular formula C17H17NO3S B5636575 ETHYL 2-CYCLOPROPANEAMIDO-5-PHENYLTHIOPHENE-3-CARBOXYLATE

ETHYL 2-CYCLOPROPANEAMIDO-5-PHENYLTHIOPHENE-3-CARBOXYLATE

Cat. No.: B5636575
M. Wt: 315.4 g/mol
InChI Key: WBHIOZUCNXKPHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-cyclopropaneamido-5-phenylthiophene-3-carboxylate: is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological and chemical properties, making them valuable in various fields such as medicinal chemistry, material science, and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of ethyl 2-cyclopropaneamido-5-phenylthiophene-3-carboxylate typically involves the condensation of thiophene derivatives with appropriate amides and esters. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The reaction conditions often include the use of solvents like 1-ethyl-3-methylimidazolium ethyl sulfate under mild conditions without any bases .

Industrial Production Methods: : Industrial production of thiophene derivatives, including this compound, often involves large-scale condensation reactions using automated reactors. The process is optimized for high yield and purity, with careful control of temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions: : Ethyl 2-cyclopropaneamido-5-phenylthiophene-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

Ethyl 2-cyclopropaneamido-5-phenylthiophene-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-cyclopropaneamido-5-phenylthiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness: : Ethyl 2-cyclopropaneamido-5-phenylthiophene-3-carboxylate is unique due to its specific structural features, such as the cyclopropaneamido group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

ethyl 2-(cyclopropanecarbonylamino)-5-phenylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO3S/c1-2-21-17(20)13-10-14(11-6-4-3-5-7-11)22-16(13)18-15(19)12-8-9-12/h3-7,10,12H,2,8-9H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBHIOZUCNXKPHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1)C2=CC=CC=C2)NC(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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